molecular formula C30H31N3O4S2 B4331499 ethyl 3-[({2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate

ethyl 3-[({2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate

Cat. No.: B4331499
M. Wt: 561.7 g/mol
InChI Key: JAOYZWRLLQVBQZ-UHFFFAOYSA-N
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Description

Ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate typically involves multiple steps

    Preparation of Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno pyrimidine ring system.

    Introduction of Thioacetyl Group: The thioacetyl group is introduced using reagents such as thioacetic acid or its derivatives under mild conditions.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thioacetyl positions using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Amines, alkoxides, under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl or thioacetyl derivatives.

Scientific Research Applications

Ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate involves its interaction with specific molecular targets. The benzothieno pyrimidine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thioacetyl group may also play a role in binding to the target site, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate
  • Ethyl 3-[({[(3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate

Uniqueness

Ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate is unique due to its specific substitution pattern and the presence of the benzothieno pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-[[[2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]methyl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4S2/c1-3-37-29(36)21-14-13-19(2)22(15-21)16-31-25(34)18-38-30-32-27-26(23-11-7-8-12-24(23)39-27)28(35)33(30)17-20-9-5-4-6-10-20/h4-6,9-10,13-15H,3,7-8,11-12,16-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOYZWRLLQVBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[({2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[({2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-[({2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-[({2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-[({2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-[({2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate

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